molecular formula C21H18O2 B14170257 4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one CAS No. 923026-50-0

4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one

Cat. No.: B14170257
CAS No.: 923026-50-0
M. Wt: 302.4 g/mol
InChI Key: NKKNVAMMYLOGJJ-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one is a complex organic compound characterized by its unique structure, which includes both alkyne and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Alkyne Group: The initial step involves the formation of the alkyne group through a Sonogashira coupling reaction. This reaction typically uses palladium catalysts and copper co-catalysts under an inert atmosphere.

    Ether Formation: The next step involves the formation of the ether linkage through a Williamson ether synthesis. This reaction requires a strong base such as sodium hydride (NaH) and an alkyl halide.

    Final Assembly: The final step involves coupling the intermediate products to form the desired compound. This step may involve additional catalytic processes and purification steps to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new ether derivatives.

Scientific Research Applications

4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one involves its interaction with specific molecular targets and pathways. The compound’s alkyne and ether groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethylphenyl)-1-butyne-3-one: Similar structure but lacks the ether linkage.

    1-(3,5-Dimethylphenyl)-2-phenylprop-2-yne: Similar structure but lacks the butyne-3-one moiety.

Uniqueness

4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one is unique due to its combination of alkyne and ether functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

923026-50-0

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)-1-(3-phenylprop-2-ynoxy)but-3-yn-2-one

InChI

InChI=1S/C21H18O2/c1-17-13-18(2)15-20(14-17)10-11-21(22)16-23-12-6-9-19-7-4-3-5-8-19/h3-5,7-8,13-15H,12,16H2,1-2H3

InChI Key

NKKNVAMMYLOGJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C#CC(=O)COCC#CC2=CC=CC=C2)C

Origin of Product

United States

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